benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Lipophilicity Membrane permeability ADME prediction

Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic 6,8-dibrominated coumarin-3-carboxylic acid benzyl ester (C₁₇H₁₀Br₂O₄, MW 438.07 g/mol). It belongs to the halogenated coumarin class, characterized by a benzopyrone core with bromine atoms at positions 6 and 8 and a benzyl ester substituent at position The compound exhibits pronounced lipophilicity (ACD/LogP 4.73) , which distinguishes it from smaller alkyl ester analogs.

Molecular Formula C17H10Br2O4
Molecular Weight 438.1 g/mol
CAS No. 5642-33-1
Cat. No. B6423897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
CAS5642-33-1
Molecular FormulaC17H10Br2O4
Molecular Weight438.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
InChIInChI=1S/C17H10Br2O4/c18-12-6-11-7-13(17(21)23-15(11)14(19)8-12)16(20)22-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyUXIMRLNBBYKVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate (CAS 5642-33-1): A Halogenated Coumarin Ester Procurement Reference


Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic 6,8-dibrominated coumarin-3-carboxylic acid benzyl ester (C₁₇H₁₀Br₂O₄, MW 438.07 g/mol). It belongs to the halogenated coumarin class, characterized by a benzopyrone core with bromine atoms at positions 6 and 8 and a benzyl ester substituent at position 3. The compound exhibits pronounced lipophilicity (ACD/LogP 4.73) , which distinguishes it from smaller alkyl ester analogs. This high lipophilicity directly impacts membrane partitioning, metabolic stability, and formulation behaviour, making the benzyl ester a distinct chemical tool rather than a generic coumarin building block.

Compound class Halogenated coumarin ester building block
Key functionality Benzyl ester for orthogonal hydrogenolysis deprotection
Permeability profile High lipophilicity supports membrane partitioning studies

Why Benzyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate Cannot Be Swapped with Its Ethyl Ester or Free Acid Without Altering Key Properties


The 6,8-dibromocoumarin pharmacophore is shared among several derivatives, but the ester moiety at position 3 exerts a dominant influence on logP, topological polar surface area (TPSA), density, and synthetic lability. Replacing the benzyl ester with an ethyl ester reduces logP by ~1.24 units and increases TPSA by ~3.5 Ų ; switching to the free carboxylic acid drops logP by ~1.71 units and raises TPSA by ~14.5 Ų . These shifts are large enough to re-classify a compound’s ADME profile (e.g., GI absorption, blood–brain barrier penetration) and to alter solid-state handling properties. Moreover, the benzyl ester uniquely enables catalytic hydrogenolysis for selective deprotection, a capability absent in simple alkyl esters [1]. Consequently, generic substitution introduces uncontrolled variables that can confound biological assay interpretation and synthetic route reliability.

Ester moiety replacement

Switching to ethyl or free acid markedly shifts logP and TPSA, reclassifying predicted ADME profiles and membrane partitioning behavior.

Deprotection selectivity loss

Alkyl esters require hydrolytic conditions that may open the coumarin lactone; only the benzyl ester permits neutral hydrogenolysis.

Solid-state handling divergence

Density differs significantly from the free acid, altering powder flow, compaction behavior, and formulation processing windows.

Quantitative Differentiation Evidence for Benzyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate Against Closest Analogs


Lipophilicity Advantage: LogP 4.73 vs. Ethyl Ester (3.49) and Free Acid (3.02)

Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate exhibits an ACD/LogP of 4.73 , approximately 1.24 log units higher than the corresponding ethyl ester (LogP 3.49) and 1.71 log units higher than the free 6,8-dibromocoumarin-3-carboxylic acid (LogP 3.02) . This represents a >10-fold increase in octanol-water partition coefficient relative to the ethyl ester, translating to significantly enhanced membrane partitioning potential.

Lipophilicity
Cross-study comparable
LogP 4.73 vs ethyl ester 3.49; free acid 3.02
Higher membrane partitioning potential
Predicted values; experimental validation recommended
Lipophilicity Membrane permeability ADME prediction

Topological Polar Surface Area: 53 Ų Supports Superior Passive Permeability vs. Free Acid (67.5 Ų)

The topological polar surface area (TPSA) of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is 53 Ų , which is 3.5 Ų lower than that of the ethyl ester (56.51 Ų) and 14.5 Ų lower than that of the free carboxylic acid (67.51 Ų) . TPSA values below 60 Ų are typically associated with favourable blood-brain barrier penetration, whereas values above 60 Ų (as seen with the free acid) suggest restricted CNS access.

Polar surface area
Cross-study comparable
TPSA 53 Ų vs ethyl ester 56.5 Ų; free acid 67.5 Ų
Favors passive permeability for CNS access
Below 60 Ų threshold; in vitro validation advised
TPSA Blood-brain barrier Oral bioavailability

Synthetic Orthogonality: Benzyl Ester Enables Selective Hydrogenolysis Unavailable to Ethyl or Methyl Esters

The benzyl ester of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid can be selectively cleaved under neutral conditions via catalytic hydrogenolysis (Pd/C, H₂) to liberate the free carboxylic acid without hydrolysing the coumarin lactone ring [1]. In contrast, ethyl or methyl esters require acidic or basic hydrolysis, conditions known to open the coumarin lactone and potentially degrade the dibrominated core. This orthogonal deprotection strategy has been explicitly demonstrated in the synthesis of coumarin-3-carboxylic acid gyrase B inhibitors, where the benzyl ester was removed by hydrogenolysis to yield the target acid [1].

Deprotection selectivity
Class-level inference
Pd/C hydrogenolysis (neutral), lactone-compatible
Enables orthogonal late-stage deprotection
Ethyl/methyl esters require acidic/basic conditions
Protecting group strategy Hydrogenolysis Orthogonal deprotection

Density Differentiation: 1.782 g/cm³ Facilitates Solid Handling vs. Denser Free Acid (2.178 g/cm³)

Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has a reported density of 1.782 g/cm³ [1], compared to 1.865 g/cm³ for the ethyl ester and 2.178 g/cm³ for the free carboxylic acid . The density difference of ~0.4 g/cm³ relative to the free acid corresponds to an approximately 18% lower mass per unit volume, which can influence powder flow, compaction behaviour, and solubility in formulation development.

Density
Cross-study comparable
1.782 g/cm³ vs ethyl 1.865; free acid 2.178
Intermediate density for formulation handling
May influence powder flow and compaction
Solid-state properties Formulation Crystallinity

Definitive Application Scenarios Where Benzyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate Provides Documented Advantages


CNS-Penetrant Probe Design Leveraging High LogP (4.73) and Low TPSA (53 Ų)

In neuroscience drug discovery programs targeting intracellular or CNS-located enzymes, the benzyl ester’s ACD/LogP of 4.73 and TPSA of 53 Ų [Section 3, Evidence Item 1 & 2] predict superior passive blood-brain barrier penetration relative to the free acid (LogP 3.02, TPSA 67.5 Ų) . Researchers requiring a membrane-permeable 6,8-dibromocoumarin scaffold for target engagement assays should select the benzyl ester over the free acid to maximize intracellular exposure.

Late-Stage Synthetic Intermediate with Orthogonal Benzyl Ester Deprotection

When constructing complex coumarin libraries, the benzyl ester serves as a masked carboxylic acid that can be unveiled under neutral hydrogenolysis conditions (Pd/C, H₂) without hydrolysing the coumarin lactone [Section 3, Evidence Item 3] [1]. This orthogonality is critical for multi-step syntheses where the final step requires liberation of the free acid for target binding. The ethyl ester cannot replicate this selectivity without risking core degradation.

Formulation Screening Where Intermediate Density (1.782 g/cm³) Improves Powder Flow

During pre-formulation assessment, the benzyl ester’s density of 1.782 g/cm³ [Section 3, Evidence Item 4] [2] lies between the ethyl ester (1.865 g/cm³) and the free acid (2.178 g/cm³) , offering a distinct processing window. For solid dosage form development, this intermediate density can translate to improved powder flow and compaction behaviour compared to the denser, potentially more cohesive free acid.

Lipophilicity-Driven SAR Studies on Halogenated Coumarin Scaffolds

In structure-activity relationship (SAR) campaigns exploring the impact of ester substituents on biological activity, the benzyl ester provides a ~1.24 logP increment over the ethyl ester [Section 3, Evidence Item 1] . This allows systematic evaluation of lipophilicity-driven potency changes without altering the 6,8-dibromocoumarin pharmacophore. Procurement of the benzyl ester is essential for generating the full lipophilicity range in a homologous ester series.

Application
Selection Property
Validation Focus
Intracellular target engagement assays
High logP and low TPSA profile
Verify membrane partitioning and cell uptake
Late-stage deprotection in coumarin synthesis
Orthogonal hydrogenolysis capability
Confirm lactone integrity post-deprotection
Solid-state formulation screening
Intermediate density profile
Assess powder flow and compaction behavior
Lipophilicity SAR studies in coumarin series
LogP differentiation from ethyl ester
Correlate logP with binding or permeability
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